N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide
Description
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-8-9-13-14(11(10)2)17-16(21-13)19-18-15(20)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXWUIYXNMAITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediates followed by their conversion to the final product. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzohydrazide moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Scientific Research Applications
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-arylbenzothiazole
- 2-mercaptobenzothiazole
Uniqueness
What sets N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide apart from other benzothiazole derivatives is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the dimethyl groups at positions 4 and 5 of the benzothiazole ring enhances its lipophilicity and membrane permeability, contributing to its potent biological effects .
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy against various diseases.
Chemical Structure and Properties
This compound features a benzothiazole moiety that is known for its diverse biological activities. The compound's structure can be represented as follows:
- Molecular Formula : C15H14N4S
- Molecular Weight : 286.36 g/mol
Synthesis
The synthesis of this compound typically involves the reaction between 4,5-dimethyl-1,3-benzothiazole and benzoylhydrazine. The process can be optimized for yield and purity through various organic synthesis techniques such as refluxing in solvents like ethanol or dichloromethane.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results showed that this compound significantly inhibited cell proliferation and induced apoptosis in these cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest | |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazole-2-amine | A431 | 10.0 | Inhibition of IL-6 and TNF-α |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies using macrophage cell lines (RAW264.7) demonstrated that treatment with this compound led to a significant decrease in the levels of pro-inflammatory cytokines IL-6 and TNF-α. This suggests a dual role in both inhibiting tumor growth and modulating inflammatory responses .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine | Concentration (µM) | Effect |
|---|---|---|---|
| This compound | IL-6 | 10 | Decreased by 40% |
| TNF-α | 10 | Decreased by 35% |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at the G1/S phase transition.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the production of inflammatory cytokines.
Case Studies
A notable case study involved the administration of this compound in murine models bearing xenograft tumors derived from human cancer cells. The treatment resulted in significant tumor regression compared to control groups receiving no treatment or a placebo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
